5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
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Overview
Description
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties .
Preparation Methods
The synthesis of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile typically involves multi-step reactions. One common method includes the condensation of 2-aminopyridine with bromoacetyl bromide, followed by nitration and subsequent cyclization to form the imidazo[1,2-A]pyridine core . Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common reagents used in these reactions include palladium catalysts for substitution reactions, hydrogen gas for reduction, and oxidizing agents like potassium permanganate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Mechanism of Action
The mechanism of action of 5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
5-Bromo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile can be compared with other imidazo[1,2-A]pyridine derivatives, such as:
- 5-Chloro-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
- 5-Fluoro-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
- 5-Iodo-3-nitro-imidazo[1,2-A]pyridine-2-carbonitrile
These compounds share similar structural features but differ in their halogen substituents, which can significantly influence their chemical reactivity and biological activities . The uniqueness of this compound lies in its specific bromine and nitro substituents, which confer distinct properties and applications .
Properties
Molecular Formula |
C8H3BrN4O2 |
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Molecular Weight |
267.04 g/mol |
IUPAC Name |
5-bromo-3-nitroimidazo[1,2-a]pyridine-2-carbonitrile |
InChI |
InChI=1S/C8H3BrN4O2/c9-6-2-1-3-7-11-5(4-10)8(12(6)7)13(14)15/h1-3H |
InChI Key |
UJOOUMBCLYWFLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)Br)[N+](=O)[O-])C#N |
Origin of Product |
United States |
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